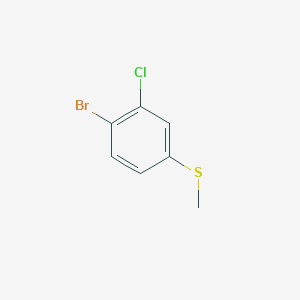

(4-Bromo-3-chlorophenyl)(methyl)sulfane

Description

(4-Bromo-3-chlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C₈H₈BrClOS and a molecular weight of 267.56 g/mol . It features a phenyl ring substituted with bromine at the 4-position, chlorine at the 3-position, and a methylsulfane (-S-CH₃) group. The compound is identified by CAS number 2413441-12-8 and is commercially available with a purity of 97% . Key physicochemical properties include a storage temperature requirement of 2–8°C, though its appearance remains unspecified . Safety data indicate hazards related to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

Molecular Formula |

C7H6BrClS |

|---|---|

Molecular Weight |

237.55 g/mol |

IUPAC Name |

1-bromo-2-chloro-4-methylsulfanylbenzene |

InChI |

InChI=1S/C7H6BrClS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |

InChI Key |

ZEDJKLTZTSSQFP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Bromo-3-chlorophenyl)(methyl)sulfane typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-4-methylsulfanylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

(4-Bromo-3-chlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions yield various substituted benzene derivatives .

Scientific Research Applications

(4-Bromo-3-chlorophenyl)(methyl)sulfane has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to undergo various chemical modifications.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenyl)(methyl)sulfane in chemical reactions involves the interaction of its substituents with various reagents. The bromine and chlorine atoms are electron-withdrawing groups, which influence the reactivity of the benzene ring. The methylsulfanyl group can act as an electron-donating group, affecting the overall electronic distribution in the molecule .

In biological systems, the compound may interact with proteins and enzymes through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

(2,3-Dichloro-4-methylphenyl)(methyl)sulfane

- Molecular Formula : C₈H₈Cl₂S

- Molecular Weight : ~207.11 g/mol (calculated)

- Substituents : 2,3-Dichloro, 4-methyl, and methylsulfane groups.

- Key Differences : Lacks bromine and oxygen but includes two chlorine atoms and a methyl group on the phenyl ring. This increases hydrophobicity compared to the target compound .

(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane

- Molecular Formula : C₈H₈BrFOS

- Molecular Weight : 251.12 g/mol

- Substituents : 2-Bromo, 6-fluoro, 3-methoxy, and methylsulfane groups.

- Key Differences : The fluorine atom introduces strong electron-withdrawing effects, while the methoxy group enhances solubility in polar solvents. The absence of chlorine alters reactivity in substitution reactions .

3-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one

- Molecular Formula : C₂₁H₁₆BrClO₂S

- Substituents: A propanone backbone with 4-bromophenylthio, 4-chlorophenyl, and 4-methoxyphenyl groups.

Data Tables

Table 1: Comparative Analysis of Aryl Methylsulfanes

Detailed Research Findings

Reactivity and Electronic Effects

- In contrast, the methoxy group in C₈H₈BrFOS (Table 1) activates the ring for electrophilic reactions .

- Sulfide Reactivity : The methylsulfane group in all compounds can undergo oxidation to sulfoxides or sulfones, though reaction rates may vary with substituents. For example, electron-withdrawing halogens may slow oxidation compared to electron-donating methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.